molecular formula C11H8BrNO B3247135 3-(2-Bromophenoxy)pyridine CAS No. 18085-59-1

3-(2-Bromophenoxy)pyridine

Cat. No. B3247135
M. Wt: 250.09 g/mol
InChI Key: ASQFHYZZWANCJI-UHFFFAOYSA-N
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Patent
US07291619B2

Procedure details

2-Bromophenol (355 mg, 2.05 mmol), 3-pyridyl-boronic acid (500 mg, 4.1 mmol), copper acetate (745 mg, 4.1 mmol) and pyridine (3.3 mL, 41 mmol) were added to dichloromethane (41 mL) and stirred for about 48 hours under air. The reaction was diluted with water (50 mL) and the layers separated. The organic layer was washed with 5N NaOH. The organic layer was concentrated, and chromatographed on silica gel (MeOH/dichloromethane) to yield 3-(2-bromo-phenoxy)-pyridine (30 mg, 6%) as a yellow oil. MS found 249.1 M+1. 3-(2-Bromo-phenoxy)-pyridine was coupled to piperazine using the Buchwald chemistry described in preparation 1A to afford the title compound. LRMS (ESI+): 256.1 (M+1)
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
745 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11](B(O)O)[CH:10]=1.N1C=CC=CC=1.ClCCl>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:11]1[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
355 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
41 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
745 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 48 hours under air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with 5N NaOH
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (MeOH/dichloromethane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=C(OC=2C=NC=CC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 5.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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